molecular formula C11H12O3 B192829 5,6-Dimethoxy-1-indanone CAS No. 2107-69-9

5,6-Dimethoxy-1-indanone

Cat. No.: B192829
CAS No.: 2107-69-9
M. Wt: 192.21 g/mol
InChI Key: IHMQOBPGHZFGLC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-indanone is an organic compound with the molecular formula C11H12O3. It is a derivative of indanone, characterized by the presence of two methoxy groups at the 5th and 6th positions of the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1-indanone typically involves the Friedel-Crafts acylation of 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired indanone derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The final compound is often purified by recrystallization from methanol or by vacuum sublimation .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1-indanone involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease . Additionally, molecular docking studies have shown that the compound can interact with other proteins involved in neurodegenerative pathways .

Comparison with Similar Compounds

  • 6-Methoxy-1-indanone
  • 6-Methyl-1-indanone
  • 2,3-Dimethoxy-1-indanone

Comparison: 5,6-Dimethoxy-1-indanone is unique due to the presence of two methoxy groups, which enhance its electron-donating properties and influence its reactivity. Compared to 6-Methoxy-1-indanone and 6-Methyl-1-indanone, the additional methoxy group in this compound provides increased steric hindrance and electronic effects, making it more selective in certain reactions .

Properties

IUPAC Name

5,6-dimethoxy-2,3-dihydroinden-1-one
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InChI

InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMQOBPGHZFGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057680
Record name 5,6-Dimethoxyindan-1-one
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Molecular Weight

192.21 g/mol
Source PubChem
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CAS No.

2107-69-9
Record name 5,6-Dimethoxy-1-indanone
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Record name 5,6-Dimethoxy-1-indanone
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Record name 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-
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Record name 5,6-Dimethoxyindan-1-one
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Record name 5,6-dimethoxyindan-1-one
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Record name 5,6-DIMETHOXY-1-INDANONE
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Synthesis routes and methods I

Procedure details

Synthesis substrates 5H-indeno[1,2-b]pyridin-5-one and 5H-indeno[1,2-b]pyridine (as 4-azafluorene from Aldrich Chemical, Inc.) and their derivatives are prepared according to a general procedure of Parcell and Hauck, J. Org. Chem., 21, 3468 (1963), wherein the piperidineenamine of 2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.) --4,--5 or --6-chloro or fluoro-2,3-dihydro-1H-inden-1-one (Oliver and Marechal, Bull. Soc. Chim. France, (1973), 3092), 6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one (Biere et al., Eur. J. Med., 18, 255 (1983), 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Koo, J. Amer. Chem. Soc., 75, 1891 (1953)), 5 or 6-methoxy-2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.,) or other substituted 1-indanones is formed from piperidine in the presence of p-toluenesulfonic acid catalyst according to the procedure of Heyl and Herr, J. Amer. Chem. Soc., 75, 1918 (1953). The resulting piperidineenamine is reacted with 3-bromopropylamine hydrobromide or hydrochloride (available from Aldrich Chemical, Inc.) to yield an imine product.
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6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
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6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
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Synthesis routes and methods II

Procedure details

Phosphorus pentoxide (500 g, 3.5 mol) is added portionwise to a mechanically stirred solution of 3-(3,4-dimethoxyphenyl)propionic acid (100 g, 0.67 mol) in benzene (2500 ml) and the mixture is refluxed for 8 hr. The reaction is slowly poured into ice-water, and the benzene layer is separated and washed with 10% sodium hydroxide and water, dried and evaporated to give 5,6-dimethoxyindan-1-one (60 g), mp 100° C., described by W. H. Perkin and R. Robinson, J. Chem. Soc., 1073 (1907).
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500 g
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Synthesis routes and methods III

Procedure details

For example, Non-Patent Document 1 discloses that 1 g of 3-(3,4-dimethoxyphenyl)propionic acid and 10 g of polyphosphoric acid were reacted at 65° C. for 25 minutes, followed by addition of cold water. Then, the resulting mixture was extracted with diethyl ether or ethyl acetate, and the organic layer thus extracted was washed with a 10% aqueous solution of sodium bicarbonate and purified by crystallization with ethanol to give 0.812 g (yield 90%) of 5,6-dimethoxy-1-indanone. However, it is also reported that the yield dropped to 71% when the reaction time was extended to 70 minutes in the above method. Generally, each unit operation is time-consuming in an industrial-scale production, and thus, it is difficult to perform operations in such a way that reactions are completed within only several tens of minutes. In view of the foregoing, the method described in the above document is far from an industrially efficient production method.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,6-Dimethoxy-1-indanone?

A1: this compound has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly characterize this compound using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ]

Q3: How does the structure of this compound relate to its function as an intermediate in Donepezil synthesis?

A3: The indanone core structure, along with the two methoxy groups at positions 5 and 6, are essential for the biological activity of Donepezil. These structural features are conserved during the synthesis process, highlighting the importance of this compound as a building block. [, , , ]

Q4: What are the common synthetic routes for preparing this compound?

A4: this compound can be synthesized from veratraldehyde through a series of reactions, including a Knoevenagel condensation with malonate, reduction with sodium borohydride, and cyclization with polyphosphoric acid. [, ]

Q5: What type of reactions can this compound undergo?

A5: this compound can participate in various reactions, including aldol condensation, Friedel-Crafts acylation, and Michael addition reactions. These reactions allow for the introduction of different substituents onto the indanone core, expanding its synthetic utility. [, , ]

Q6: What are the advantages of using 3,4-dimethoxy benzaldehyde as a starting material for the synthesis of this compound?

A6: Using 3,4-dimethoxy benzaldehyde as a starting material offers several advantages, including its low cost, readily availability, and the ability to achieve a good overall yield of this compound (65%). []

Q7: What is the primary application of this compound?

A7: this compound serves as a crucial intermediate in synthesizing Donepezil, a drug used to treat Alzheimer's disease symptoms. [, , , , , , , ]

Q8: What are the challenges associated with the industrial production of high-purity this compound?

A8: One challenge lies in minimizing impurities during synthesis. Researchers are exploring new methods and optimizing existing ones to ensure high purity and yield. [, ]

Q9: Are there any other potential applications of this compound derivatives beyond Donepezil synthesis?

A9: Yes, researchers are exploring the potential of this compound derivatives in other areas:

  • Antimicrobial agents: Derivatives have shown promising activity against various microorganisms. []
  • Optical applications: Studies investigating their linear and nonlinear optical properties suggest potential uses in this field. []

Q10: Have researchers investigated different formulations to improve the stability and solubility of this compound?

A11: While the provided papers do not directly address formulations for this compound, the synthesis of various salts, like Donepezil hydrochloride, highlights efforts to enhance solubility and stability for pharmaceutical applications. [, , , ]

Q11: Have computational methods been employed to study this compound?

A12: Yes, researchers have used computational chemistry to investigate the conformational analysis, molecular structure, and reactivity descriptors of this compound. []

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